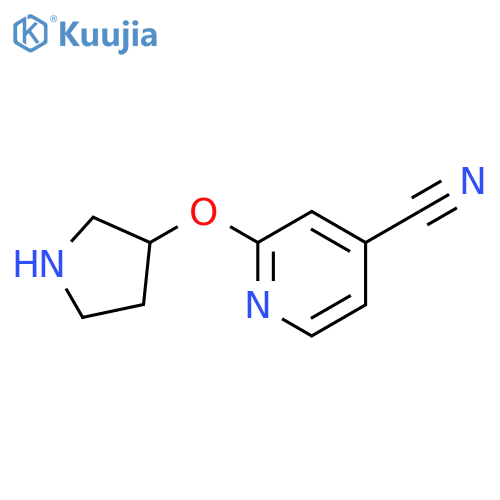Cas no 1249696-54-5 (2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile)

1249696-54-5 structure
商品名:2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile
CAS番号:1249696-54-5
MF:C10H11N3O
メガワット:189.213841676712
MDL:MFCD16713970
CID:4581319
PubChem ID:62349199
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile
- 4-Pyridinecarbonitrile, 2-(3-pyrrolidinyloxy)-
-
- MDL: MFCD16713970
- インチ: 1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2
- InChIKey: GQPZESOQPFQUAE-UHFFFAOYSA-N
- ほほえんだ: C1(OC2CCNC2)=NC=CC(C#N)=C1
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-219896-0.05g |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95.0% | 0.05g |
$182.0 | 2025-02-20 | |
| Enamine | EN300-219896-0.5g |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95.0% | 0.5g |
$613.0 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18101-250MG |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 250MG |
¥ 1,359.00 | 2023-04-05 | |
| TRC | B525335-50mg |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18101-100MG |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 100MG |
¥ 851.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18101-5G |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 5g |
¥ 10,197.00 | 2023-04-05 | |
| Enamine | EN300-219896-1g |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 1g |
$785.0 | 2023-09-16 | |
| 1PlusChem | 1P01ALQE-500mg |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 500mg |
$820.00 | 2024-07-10 | |
| Aaron | AR01ALYQ-250mg |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 250mg |
$560.00 | 2025-02-09 | |
| 1PlusChem | 1P01ALQE-50mg |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile |
1249696-54-5 | 95% | 50mg |
$279.00 | 2024-07-10 |
2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
1249696-54-5 (2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile) 関連製品
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 249916-07-2(Borreriagenin)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1249696-54-5)2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile

清らかである:99%
はかる:1g
価格 ($):513.0